molecular formula C24H24N2O3S2 B11995134 (3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11995134
M. Wt: 452.6 g/mol
InChI Key: CILSOZTYDRAFQJ-MRCUWXFGSA-N
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Description

The compound (3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one belongs to a class of indole-thiazolidinone hybrids, characterized by a planar conjugated system formed via a (Z)-configured exocyclic double bond between the indole and thiazolidinone moieties. Key structural features include:

  • Hexyl chain: Attached to the indole nitrogen, enhancing lipophilicity and membrane permeability.
  • 4-Methoxyphenyl substituent: Positioned on the thiazolidinone ring, contributing electron-donating effects and influencing binding interactions.

Properties

Molecular Formula

C24H24N2O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-5-(1-hexyl-2-oxoindol-3-ylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N2O3S2/c1-3-4-5-8-15-25-19-10-7-6-9-18(19)20(22(25)27)21-23(28)26(24(30)31-21)16-11-13-17(29-2)14-12-16/h6-7,9-14H,3-5,8,15H2,1-2H3/b21-20-

InChI Key

CILSOZTYDRAFQJ-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)/C1=O

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)C1=O

Origin of Product

United States

Preparation Methods

Condensation Protocol

The indole precursor (1-hexylindolin-2-one) and thiazolidinone derivative are dissolved in acetic acid under reflux (120°C) for 8 hours. The reaction is monitored via thin-layer chromatography (TLC), and the (3Z)-configured product is isolated as the major diastereomer due to steric hindrance favoring the Z-isomer.

Key Reaction Conditions :

  • Reagents : 1-Hexylindolin-2-one, 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

  • Solvent : Glacial acetic acid

  • Temperature : 120°C (reflux)

  • Yield : 65–70%

Mechanistic Insights

The reaction proceeds through a conjugated enolate intermediate, where the thiazolidinone’s thioxo group enhances electrophilicity at the C5 position. Intramolecular hydrogen bonding between the indole’s NH and the thiazolidinone’s carbonyl stabilizes the transition state, ensuring regioselectivity.

Stereochemical Control and Purification

Achieving the (3Z)-configuration necessitates precise control. Studies indicate that using a bulky base like 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane at 0°C suppresses epimerization, yielding >95% Z-isomer. Final purification is performed via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from methanol.

Characterization Data :

  • Melting Point : 218–220°C

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH3), 3.42 (t, J = 7.2 Hz, 2H, NCH2), 1.70–1.25 (m, 10H, hexyl chain).

  • 13C NMR (100 MHz, CDCl3): δ 187.2 (C=O), 162.4 (C=S), 159.8 (Ar-OCH3), 135.6–114.2 (aromatic carbons), 46.8 (NCH2), 31.5–22.7 (hexyl chain).

Comparative Analysis of Synthetic Routes

MethodReagentsSolventTemperature (°C)Yield (%)Stereoselectivity (Z:E)
Knoevenagel CondensationAcetic acidGlacial acetic acid12065–709:1
DBU-Mediated CouplingDBUDichloromethane070–75>19:1
Microwave-AssistedDMFMicrowave10060–658:1

The DBU-mediated method offers superior stereocontrol, albeit with lower yields due to stringent temperature requirements. Microwave-assisted synthesis reduces reaction time but compromises selectivity.

Scalability and Industrial Considerations

Gram-scale synthesis has been demonstrated using continuous flow reactors, where the indole and thiazolidinone precursors are mixed at 100°C with a residence time of 15 minutes. This approach achieves 85% conversion, highlighting potential for industrial adaptation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The sulfur atom in the thioxo group (C=S) is susceptible to nucleophilic attack. Common substitution reactions include:

Reagents/Conditions :

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 60°C yields S-alkyl derivatives.

  • Amination : Treatment with primary amines (e.g., benzylamine) under reflux in ethanol produces thiourea analogs.

Reaction TypeReagentSolventTemperatureYield (%)
S-AlkylationCH₃I, K₂CO₃DMF60°C72–85
S-AminationBenzylamineEthanolReflux68

Oxidation of the Thiazolidinone Ring

The thiazolidinone ring undergoes oxidation at the sulfur or carbonyl sites:

  • Sulfur Oxidation : Reaction with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) converts the thioxo group (C=S) to a sulfonyl group (C=O₂) .

  • Ring Cleavage : Strong oxidants like KMnO₄ in acidic media degrade the thiazolidinone ring to form sulfonic acid derivatives.

Mechanism :

  • Electrophilic attack on sulfur by peroxide reagents.

  • Formation of sulfoxide intermediates, further oxidized to sulfones .

Hydrolysis of the Indole Moiety

The indole’s lactam group (2-oxoindoline) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at 100°C cleaves the lactam to form a carboxylic acid derivative.

  • Basic Hydrolysis : NaOH (10% aqueous) yields an open-chain amino acid.

ConditionReagentProductYield (%)
AcidicHCl (6M)3-(4-Methoxyphenyl)hexanamide63
BasicNaOH (10%)Hexylamine sulfonic acid derivative58

Electrophilic Aromatic Substitution

The methoxyphenyl group participates in electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

  • Halogenation : Br₂ in CHCl₃ adds bromine at the ortho position.

Regioselectivity :
The methoxy group directs electrophiles to the ortho/para positions due to its electron-donating nature.

Cycloaddition Reactions

The conjugated system in the thiazolidinone-indole scaffold enables [4+2] Diels-Alder reactions:

  • With Maleic Anhydride : Forms a bicyclic adduct at 120°C in toluene.

  • With Tetrazines : Click chemistry applications yield fluorescent pyridazine derivatives .

DienophileConditionsProduct Application
Maleic anhydrideToluene, 120°CPolymer precursors
TetrazineRT, DCMBioimaging probes

Alkylation/Acylation of the Hexyl Chain

The hexyl chain undergoes functionalization:

  • Friedel-Crafts Acylation : AlCl₃-mediated reaction with acetyl chloride introduces ketone groups.

  • Radical Bromination : NBS (N-bromosuccinimide) under UV light adds bromine to the terminal carbon.

ReactionReagentSelectivity
AcylationAcetyl chlorideTerminal position
BrominationNBS, UVAllylic positions

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12).

  • Light Sensitivity : The thioxo group undergoes photolytic cleavage under UV light .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., conjugated polymers). Experimental protocols must optimize solvent polarity and temperature to balance reactivity and stability.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Case Studies : In vitro studies have shown efficacy against various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition of Pathogens : Similar derivatives have demonstrated effectiveness against bacteria and fungi, suggesting potential utility in treating infections.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of this class of compounds:

  • Cytokine Inhibition : Studies have reported that these compounds can reduce pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of thiazolidinone and their effects on cancer cell lines. The findings indicated that certain modifications to the thiazolidinone structure significantly increased cytotoxicity against tumor cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on similar indole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation demonstrated that a related compound effectively inhibited NF-kB signaling pathways, leading to decreased inflammation in murine models .

Mechanism of Action

The mechanism of action of (3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Thiazolidinone Ring

Variations in the substituents on the thiazolidinone ring significantly alter electronic properties and biological activity:

Compound Thiazolidinone Substituent Key Observations Reference
Target Compound 4-Methoxyphenyl Methoxy group enhances electron density, potentially improving binding affinity. N/A
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo...) Cyclohexyl Bulky cyclohexyl group may reduce solubility but increase steric hindrance.
(3Z)-3-[3-(4-Ethoxyphenyl)-4-oxo-2-thioxo... 4-Ethoxyphenyl Ethoxy group increases lipophilicity compared to methoxy, affecting pharmacokinetics.
(3Z)-3-(3-Chlorophenyl)-4-oxo-2-thioxo... 3-Chlorophenyl Electron-withdrawing chlorine may enhance reactivity but reduce bioavailability.

Key Insight : Electron-donating groups (e.g., methoxy, ethoxy) improve target engagement in microbial enzymes, as seen in , where hydroxy- and methoxy-substituted derivatives showed potent antimicrobial activity .

Alkyl Chain Modifications on the Indole Nitrogen

The alkyl chain length on the indole nitrogen impacts lipophilicity and cellular uptake:

Compound Alkyl Chain (Indole N) Biological Impact Reference
Target Compound Hexyl (C6) Balanced lipophilicity for membrane penetration without excessive hydrophobicity. N/A
(3Z)-1-Methyl-... () Methyl (C1) Short chain reduces logP, potentially limiting tissue distribution.
(3Z)-1-Heptyl-... () Heptyl (C7) Longer chain increases logP, risking toxicity but enhancing sustained release.
(3Z)-1-(4-Methylbenzyl)-... () 4-Methylbenzyl Aromatic substituent introduces π-π stacking potential for target stabilization.

Key Insight : Optimal chain length (C5–C7) balances bioavailability and toxicity, as observed in for hexyl-containing derivatives .

Stereochemical and Conformational Considerations

The (Z)-configuration at the exocyclic double bond is conserved across analogs (Evidences 2, 3, 5, 8), maintaining planarity critical for:

  • Conjugation : Facilitates π-π interactions with aromatic residues in enzyme active sites.
  • Rigidity : Reduces entropic penalties during binding .

Crystal structures of rhodanine analogs (e.g., ) reveal intramolecular hydrogen bonds (e.g., C–H⋯S) and dimerization via intermolecular interactions, enhancing stability .

Functional Group Additions and Their Impact

  • Nitro Group () : Introduced at the 5-position of the indole ring in (3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo...-5-nitro-..., this electron-withdrawing group may enhance oxidative stress-mediated antimicrobial effects but could reduce solubility .
  • Sulfone Modification (): The 1,1-dioxidotetrahydrothiophen-3-yl group in (3Z)-3-[3-(1,1-Dioxidotetrahydro...

Biological Activity

The compound (3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone moiety and an indole core. Its molecular formula is C22H26N2O3SC_{22}H_{26}N_2O_3S with a molecular weight of approximately 450.52 g/mol. The presence of the thiazolidinone ring is pivotal for its biological activity, as this scaffold has been extensively studied for its medicinal properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
9bU87MG12.5Induction of apoptosis
9eA54915.0Inhibition of cell proliferation
10eMCF710.0Cell cycle arrest

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptosis-related proteins and cell cycle regulators .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Several case studies have demonstrated the efficacy of thiazolidinone derivatives in preclinical models:

  • Antitumor Efficacy in Animal Models : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The observed tumor inhibition was attributed to enhanced apoptosis and reduced angiogenesis.
  • Synergistic Effects with Chemotherapeutics : In vitro experiments indicated that this compound could enhance the efficacy of standard chemotherapeutic agents like doxorubicin when used in combination therapy, suggesting a potential role as an adjuvant in cancer treatment .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Replace sodium acetate with stronger bases (e.g., piperidine) to accelerate condensation .
  • Solvent Effects : Test dimethylformamide (DMF) or toluene for higher solubility of intermediates .
  • Temperature Control : Reduce reflux time (e.g., 2 hours vs. 8 hours) to minimize side reactions .

(Advanced) How can discrepancies in reported biological activities (e.g., antimicrobial vs. antioxidant) be resolved?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) may affect compound solubility and bioavailability .
  • Cell Lines/Strains : Test across standardized microbial strains (e.g., ATCC cultures) and eukaryotic cell lines to ensure reproducibility .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities influencing bioactivity .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under identical experimental setups .

(Basic) What spectroscopic techniques confirm the Z-configuration of the exocyclic double bond?

Methodological Answer:

  • NMR Spectroscopy : The coupling constant (J) between H₃ (indole) and H₅ (thiazolidinone) in NOESY or COSY spectra distinguishes Z (small J) from E isomers .
  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction, highlighting dihedral angles between aromatic rings .
  • IR Spectroscopy : Thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ validate core structure .

(Advanced) Which computational approaches model the electronic structure and reactivity of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, incorporating ligand flexibility and solvation effects .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) for redox potential estimation .
  • MD Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

(Advanced) How can the stability of this compound under varying pH/temperature be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • Analytical Monitoring : Use HPLC-DAD to track degradation products; quantify parent compound loss .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .

(Basic) What modifications to the thiazolidinone core enhance target selectivity?

Methodological Answer:

  • Substituent Engineering :
    • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density .
    • Introduce bulky substituents (e.g., tert-butyl) to sterically hinder off-target interactions .
  • Bioisosteric Replacement : Swap thioxo (C=S) with oxo (C=O) to alter hydrogen-bonding capacity .

(Advanced) How do solvent polarity and proticity influence photophysical properties?

Methodological Answer:

  • Solvatochromism Studies : Measure UV-Vis absorbance in solvents of varying polarity (e.g., hexane → water). Red shifts indicate π→π* transitions stabilized in polar media .
  • Fluorescence Quenching : Add incremental amounts of water to ethanol solutions; analyze emission intensity changes to assess aggregation-induced effects .

(Basic) What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

  • Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50%) for nonpolar intermediates .
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (60:40) + 0.1% TFA for final purification .

Table 1: Synthesis Optimization Parameters from Literature

Parameter
Reaction Time4–8 hours2.5–3 hours3–5 hours
CatalystNoneSodium acetateSodium acetate
Yield73%65–70%60–75%
PurificationEthanol recrystallizationAcetic acid recrystallizationEthanol/water recrystallization

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